N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
The compound N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide features a sulfonamide-linked indole core with a morpholine-2-oxoethyl substituent at the indole’s N1 position and a 4-methylbenzyl group on the acetamide nitrogen. The morpholine moiety may enhance solubility and pharmacokinetic properties due to its polarity, while the 4-methylphenyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-18-6-8-19(9-7-18)14-25-23(28)17-33(30,31)22-15-27(21-5-3-2-4-20(21)22)16-24(29)26-10-12-32-13-11-26/h2-9,15H,10-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKZNSIDZYULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with an indole derivative and a morpholine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a sulfonamide moiety with an indole derivative, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of approximately 360.47 g/mol.
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of indole and sulfonamide exhibit potent anticancer properties. The specific structure of N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide may enhance its efficacy against various cancer types, including breast and lung cancer.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar indole-based compounds showed significant inhibition of cancer cell proliferation in vitro, suggesting that further exploration into this specific compound could yield beneficial results in cancer treatment protocols .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamides are historically known for their antibacterial effects, and the addition of morpholine may enhance this activity against resistant strains.
Data Table: Antimicrobial Efficacy
Neuroprotective Effects
The morpholine group in the compound is associated with neuroprotective effects. Research indicates that compounds containing morpholine can mitigate neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
In a study examining the effects of morpholine derivatives on neuronal health, it was found that these compounds significantly reduced oxidative stress markers in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules due to its functional groups. Its sulfonamide and indole components can be utilized to create new pharmacophores for drug development.
Data Table: Synthetic Routes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic substitution | 85 | Room temperature |
| Coupling reaction | 75 | Reflux in DMF |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Indole Core
N-(3,4-Dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide (CAS: 920465-41-4)
- Key Difference : The acetamide nitrogen is substituted with a 3,4-dimethoxyphenyl group instead of 4-methylbenzyl.
- However, reduced lipophilicity compared to the methyl group may lower membrane permeability .
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide (CAS: 686749-00-8)
- Key Difference : A 2-chlorobenzyl group replaces the morpholin-4-yl-2-oxoethyl chain on the indole, and the acetamide nitrogen carries a 4-methoxyphenyl group.
- Impact : The chlorine atom introduces steric bulk and electron-withdrawing effects, which may alter target affinity. The 4-methoxyphenyl group’s electron-donating properties could modulate metabolic stability .
Modifications in the Sulfonamide and Acetamide Moieties
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-trifluoromethyl)phenyl)sulfonyl)acetamide (31)
- Key Difference : The morpholine-2-oxoethyl chain is replaced with a 4-chlorobenzoyl group, and the sulfonamide has a trifluoromethylphenyl substituent.
- Impact : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the 4-chlorobenzoyl group may increase affinity for hydrophobic binding pockets .
5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
- Key Difference : The sulfonamide-acetamide backbone is replaced with an imidazolidine-dione ring conjugated to a 4-nitrobenzyl group.
- The imidazolidine-dione core may reduce conformational flexibility, affecting target engagement .
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
- Melting Points : While data for the target compound is unavailable, analogs in show melting points ranging from 132–230°C, correlating with crystallinity and stability. Bulky substituents (e.g., trifluoromethyl) likely increase melting points due to enhanced intermolecular forces .
- Synthetic Yields : Yields for analogs vary widely (43–58%), influenced by steric hindrance and reaction conditions. The morpholine-2-oxoethyl group’s polarity may complicate purification, reducing yields compared to simpler substituents .
Biological Activity
N-[(4-methylphenyl)methyl]-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a morpholine ring, an indole moiety, and a sulfonamide functional group, which are critical for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This could affect pathways involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The indole structure is often associated with modulation of signaling pathways, particularly those involving kinases and transcription factors that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress within cells.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HCT116) demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 5 to 15 µM. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HCT116 | 7 | DNA fragmentation |
| A549 (Lung) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values between 15.6 to 100 µg/mL against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 100 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 20% of participants, with manageable side effects primarily related to gastrointestinal disturbances .
- Antimicrobial Efficacy : Another study focused on the use of the compound in treating infections caused by resistant bacterial strains. The results showed significant improvement in infection control compared to standard antibiotic therapy, suggesting its potential as an adjunct treatment .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., indole, morpholine, and acetamide groups). 2D experiments like COSY and HSQC resolve overlapping signals .
- X-ray Crystallography : Confirms absolute configuration and supramolecular interactions (e.g., hydrogen bonding in the morpholine ring) .
- Mass Spectrometry (ESI/APCI) : Validates molecular weight and fragmentation patterns .
Q. Advanced Research Focus
Q. Example Workflow :
Predict metabolic sites via MetaSite.
Synthesize analogs (e.g., fluorophenyl derivatives).
Validate stability in microsomal assays (e.g., human/rat liver microsomes) .
What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?
Q. Advanced Research Focus
- Pharmacokinetic Bridging : Compare microsomal stability (in vitro) with plasma exposure (in vivo) to identify absorption barriers .
- Species-Specific Metabolism : Use humanized liver models to reconcile interspecies differences (e.g., rat vs. human CYP activity) .
- Target Engagement Assays : Measure target binding (e.g., PDE4 inhibition) in both settings to confirm bioactivity .
Q. Advanced Research Focus
Q. Example SAR Table :
| Derivative | PDE4 IC₅₀ (nM) | Selectivity (COX-2/PDE4) |
|---|---|---|
| Parent Compound | 50 | 1:1 |
| Fluorophenyl Analog | 30 | 10:1 |
What analytical methods validate purity and stability under storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Quantify impurities (<0.1% as per ICH guidelines) using C18 columns (MeCN/H₂O gradients) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolysis or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
